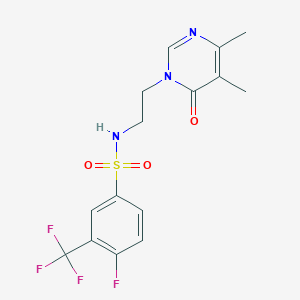

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is an organic compound that has found its niche in various scientific research fields. Its unique structure combines the characteristics of a pyrimidine derivative and a fluoro-trifluoromethyl benzenesulfonamide, making it an interesting subject for chemists and biochemists alike.

Vorbereitungsmethoden

Synthetic routes and reaction conditions: The synthesis of N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide typically involves a multi-step process. It starts with the preparation of the pyrimidine derivative, followed by the incorporation of the fluoro-trifluoromethyl benzenesulfonamide moiety. Conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product with high purity and yield.

Industrial production methods: While specific details of industrial production are often proprietary, the process generally involves scaling up the laboratory synthesis to a commercial scale, focusing on efficiency and cost-effectiveness. This includes optimizing reaction conditions, employing continuous flow techniques, and ensuring stringent quality control measures.

Analyse Chemischer Reaktionen

Types of reactions it undergoes: N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Nucleophilic substitution reactions can occur at the fluorine positions.

Common reagents and conditions used in these reactions: Reactions often employ reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines or thiols). Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are commonly used under controlled temperature and pH conditions.

Major products formed from these reactions: The reactions yield products such as sulfoxides, amines, or substituted derivatives, which can be further characterized and utilized in various applications.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide belongs to the sulfonamide class, known for its antimicrobial properties. These compounds typically inhibit bacterial folate synthesis by targeting dihydropteroate synthase (DHPS), which is crucial for DNA replication and cell division. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, positioning it as a candidate for developing new antibacterial agents .

Potential in Cancer Treatment

Recent studies have suggested that compounds similar to this sulfonamide may also play a role in cancer therapy. By inhibiting specific enzymes involved in tumor growth and proliferation, they could potentially serve as adjuncts in cancer treatment regimens. The unique structural features of this compound may enhance its efficacy against certain cancer cell lines .

Biological Studies

The compound's ability to interact with various biological macromolecules makes it valuable for research into pharmacodynamics and drug interactions. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can elucidate its binding mechanisms with target proteins, providing insights into its therapeutic potential and possible side effects .

Inhibitory Effects on Viral Proteases

There is emerging interest in the application of this compound as an inhibitor of viral proteases, particularly in the context of emerging viral infections such as SARS-CoV-2. Its structural analogs have shown promise in inhibiting the 3-chymotrypsin-like protease (3CLpro), an essential enzyme for viral replication . This suggests that further investigation into the compound's antiviral properties could be beneficial.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

This table highlights how the sulfonamide's complex functional groups may contribute to its distinct biological activities compared to other compounds.

Wirkmechanismus

Compared to other pyrimidine and benzenesulfonamide derivatives, N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its substituents. Its fluoro-trifluoromethyl group provides distinct electronic and steric properties that differentiate it from other compounds, potentially leading to unique biological activities and chemical reactivity.

Vergleich Mit ähnlichen Verbindungen

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-bromo-3-(trifluoromethyl)benzenesulfonamide

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(difluoromethyl)benzenesulfonamide

These similar compounds highlight the versatility and potential modifications that can be made to the molecular structure to tailor its properties for specific applications.

Anything else you're curious about?

Biologische Aktivität

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, which include a pyrimidine moiety and a sulfonamide group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15F4N3O3S, with a molecular weight of approximately 393.4 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the trifluoromethyl and sulfonamide groups enhances its binding affinity to these targets, potentially leading to significant pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial in pathways related to inflammation and cancer progression.

- Molecular Docking Studies : Computational studies have suggested that the compound can form hydrogen bonds and halogen interactions with target proteins, enhancing its biological activity .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related pyrimidine derivatives have shown promising results in inhibiting growth in breast cancer (MCF-7) and other tumor cells.

Inhibition of Enzymatic Activity

Studies have revealed that the compound may inhibit key enzymes involved in inflammatory processes:

- Cyclooxygenase (COX) : Moderate inhibition has been observed, suggesting potential anti-inflammatory effects.

- Lipoxygenases (LOX) : The compound has shown activity against LOX enzymes, which are implicated in various inflammatory diseases .

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related compounds on MCF-7 cells, it was found that derivatives with similar structural motifs exhibited IC50 values ranging from 10 to 25 μM. This suggests that modifications in the chemical structure can significantly affect potency .

Study 2: Molecular Docking Analysis

Molecular docking studies have indicated that the trifluoromethyl group plays a pivotal role in enhancing binding interactions with target proteins. This was demonstrated through computational models predicting favorable binding conformations with COX and LOX enzymes .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H15F4N3O3S |

| Molecular Weight | 393.4 g/mol |

| Biological Targets | COX, LOX |

| IC50 (Cytotoxicity on MCF-7) | 10 - 25 μM |

| Mechanism of Action | Enzyme inhibition |

Eigenschaften

IUPAC Name |

N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F4N3O3S/c1-9-10(2)20-8-22(14(9)23)6-5-21-26(24,25)11-3-4-13(16)12(7-11)15(17,18)19/h3-4,7-8,21H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFPIPHMPWTJAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F4N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.